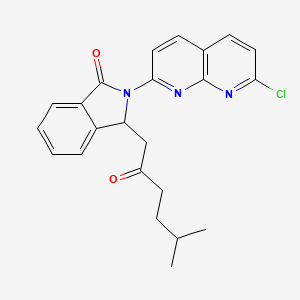

Pagoclone

Cat. No. B1678286

Key on ui cas rn:

133737-32-3

M. Wt: 407.9 g/mol

InChI Key: HIUPRQPBWVEQJJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06949653B2

Procedure details

A solution of 2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid (74.9 kg, 175.9 mol), (1S, 2R)-ephedrine hemihydrate (32.5 kg, 186.5 mol), 200 proof ethanol (290 Kg) and water (17 L) were stirred and heated to about 35° C. for 35 minutes. The solution was filtered and then cooled to about 20° C. until the onset of crystallization. The reaction was further cooled to 0-5° C. for about 2 hours. The intermediate ephedrine salt was filtered and washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L). The ephedrine salt was dissolved in 377 L of dichloromethane and stirred with 125 L water and 9.7 kg 37% hydrochloric acid. The aqueous layer was removed. The organic layer was washed with water (125 L). The organic layer was distilled to 60% of the original volume. Carbonyldiimidazole was dissolved in CH2Cl2 (128 L) and slowly transferred to the reaction solution. The reaction was complete after 20 minutes. The reaction was washed two times with water (250 L each). The CH2Cl2 solution was distilled atmospherically, the volume being replaced with of 200 proof ethanol (500 Kg). The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C. The solution was then held at 0-5° C. for 16 hours. The product was filtered and washed with 200 proof ethanol (100 kg). The product was dried for 16 hours under vacuum at 60° C. This afforded 26.0 Kg of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone as a white solid (36% yield). 1H-NMR: δ 8.87 (d, J=8.8, 1H), 8.61 (m, 2H), 7.93 (d, J=7.0, 1H), 7.74 (m, 4H), 6.05 (m, 1H), 3.62 (m, 1H), 3.28 (dd, J=7.0, 17.2, 1H), 2.42 (m, 2H), 1.35 (m, 3H), 0.79 (d, J=6.2, 6H); Cl (MS) M+1 at 408, 100%; [α]D20=+135° (c=1, dichloromethane).

Name

2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid

Quantity

74.9 kg

Type

reactant

Reaction Step One

[Compound]

Name

(1S, 2R)-ephedrine hemihydrate

Quantity

32.5 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([NH:12][CH:13]([C:22]3[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=3[C:24](O)=[O:25])[CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[N:9]2)=[CH:4][CH:3]=1.C(O)C>O>[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:13]([CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:19])[CH3:20])[C:22]4[C:23](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:24]3=[O:25])=[N:9]2)=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid

|

|

Quantity

|

74.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1

|

[Compound]

|

Name

|

(1S, 2R)-ephedrine hemihydrate

|

|

Quantity

|

32.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

290 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

17 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred with 125 L water and 9.7 kg 37% hydrochloric acid

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to about 20° C. until the onset of crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was further cooled to 0-5° C. for about 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The intermediate ephedrine salt was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The ephedrine salt was dissolved in 377 L of dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with water (125 L)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic layer was distilled to 60% of the original volume

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Carbonyldiimidazole was dissolved in CH2Cl2 (128 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction was washed two times with water (250 L each)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The CH2Cl2 solution was distilled atmospherically

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solution was then held at 0-5° C. for 16 hours

|

|

Duration

|

16 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 200 proof ethanol (100 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried for 16 hours under vacuum at 60° C

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 26 kg | |

| YIELD: PERCENTYIELD | 36% | |

| YIELD: CALCULATEDPERCENTYIELD | 36.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06949653B2

Procedure details

A solution of 2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid (74.9 kg, 175.9 mol), (1S, 2R)-ephedrine hemihydrate (32.5 kg, 186.5 mol), 200 proof ethanol (290 Kg) and water (17 L) were stirred and heated to about 35° C. for 35 minutes. The solution was filtered and then cooled to about 20° C. until the onset of crystallization. The reaction was further cooled to 0-5° C. for about 2 hours. The intermediate ephedrine salt was filtered and washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L). The ephedrine salt was dissolved in 377 L of dichloromethane and stirred with 125 L water and 9.7 kg 37% hydrochloric acid. The aqueous layer was removed. The organic layer was washed with water (125 L). The organic layer was distilled to 60% of the original volume. Carbonyldiimidazole was dissolved in CH2Cl2 (128 L) and slowly transferred to the reaction solution. The reaction was complete after 20 minutes. The reaction was washed two times with water (250 L each). The CH2Cl2 solution was distilled atmospherically, the volume being replaced with of 200 proof ethanol (500 Kg). The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C. The solution was then held at 0-5° C. for 16 hours. The product was filtered and washed with 200 proof ethanol (100 kg). The product was dried for 16 hours under vacuum at 60° C. This afforded 26.0 Kg of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone as a white solid (36% yield). 1H-NMR: δ 8.87 (d, J=8.8, 1H), 8.61 (m, 2H), 7.93 (d, J=7.0, 1H), 7.74 (m, 4H), 6.05 (m, 1H), 3.62 (m, 1H), 3.28 (dd, J=7.0, 17.2, 1H), 2.42 (m, 2H), 1.35 (m, 3H), 0.79 (d, J=6.2, 6H); Cl (MS) M+1 at 408, 100%; [α]D20=+135° (c=1, dichloromethane).

Name

2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid

Quantity

74.9 kg

Type

reactant

Reaction Step One

[Compound]

Name

(1S, 2R)-ephedrine hemihydrate

Quantity

32.5 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([NH:12][CH:13]([C:22]3[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=3[C:24](O)=[O:25])[CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[N:9]2)=[CH:4][CH:3]=1.C(O)C>O>[Cl:1][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([N:12]3[CH:13]([CH2:14][C:15](=[O:21])[CH2:16][CH2:17][CH:18]([CH3:19])[CH3:20])[C:22]4[C:23](=[CH:27][CH:28]=[CH:29][CH:30]=4)[C:24]3=[O:25])=[N:9]2)=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid

|

|

Quantity

|

74.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1

|

[Compound]

|

Name

|

(1S, 2R)-ephedrine hemihydrate

|

|

Quantity

|

32.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

290 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

17 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred with 125 L water and 9.7 kg 37% hydrochloric acid

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to about 20° C. until the onset of crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was further cooled to 0-5° C. for about 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The intermediate ephedrine salt was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a cold (0-5° C.) solution of 200 proof ethanol (206 Kg) and water (10 L)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The ephedrine salt was dissolved in 377 L of dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with water (125 L)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic layer was distilled to 60% of the original volume

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Carbonyldiimidazole was dissolved in CH2Cl2 (128 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction was washed two times with water (250 L each)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The CH2Cl2 solution was distilled atmospherically

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The ethanol solution was cooled at a rate of 20±5° C. per hour to 0-5° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solution was then held at 0-5° C. for 16 hours

|

|

Duration

|

16 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 200 proof ethanol (100 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried for 16 hours under vacuum at 60° C

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 26 kg | |

| YIELD: PERCENTYIELD | 36% | |

| YIELD: CALCULATEDPERCENTYIELD | 36.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |